GW806742X

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

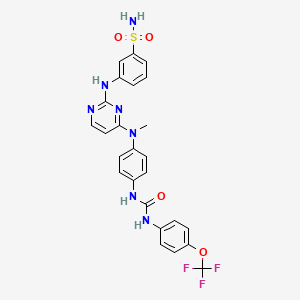

1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUTMWCDZHKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of GW806742X: A Dual Inhibitor of Necroptosis and Angiogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GW806742X has emerged as a significant pharmacological tool and potential therapeutic lead due to its potent dual inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in drug development and biomedical research. The document details its mechanism of action, summarizes its quantitative biological data, outlines key experimental protocols, and visualizes the associated signaling pathways.

Introduction: The Rationale for Dual MLKL and VEGFR2 Inhibition

Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases, ischemic injury, and neurodegeneration. MLKL is the final executioner protein in the canonical necroptosis pathway. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1][2] Inhibition of MLKL is therefore a promising therapeutic strategy for diseases driven by excessive necroptosis.

Concurrently, angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is centrally mediated by the VEGF/VEGFR2 signaling axis.[3] Inhibition of VEGFR2 is a clinically validated approach in oncology. A molecule with the ability to modulate both necroptosis and angiogenesis, such as this compound, presents a unique therapeutic potential for complex diseases like cancer, where both processes can contribute to pathology.

Discovery of this compound

The discovery of this compound stems from research aimed at identifying small molecule inhibitors of key cellular signaling pathways. While the specific high-throughput screening campaign that identified this compound is not detailed in the public domain, its chemical structure, a dianilinopyrimidineurea derivative, places it within a class of compounds known to be potent kinase inhibitors. The initial discovery of this chemical series was likely focused on VEGFR2 inhibition, with its potent anti-necroptotic activity being a subsequently identified and significant attribute. The primary publication identifying its MLKL-inhibitory activity is by Hildebrand et al. in 2014.[4]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related N-aryl-N'-(pyrimidinyl)urea derivatives has been described in the literature.[5][6][7][8][9] Based on these general methods, a plausible synthetic route for this compound can be postulated. The core of the molecule is likely assembled through a convergent synthesis strategy.

A key step would involve the coupling of an aminopyrimidine intermediate with an aniline derivative to form the dianilinopyrimidine core. This is followed by the introduction of the urea moiety, typically by reacting an amine with an isocyanate or a carbamoyl chloride. The final steps would involve the deprotection of any protecting groups used during the synthesis. The synthesis of the key intermediates would likely involve standard heterocyclic and aromatic chemistry.

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct signaling pathways:

-

Inhibition of MLKL and Necroptosis: this compound is an ATP-mimetic inhibitor that binds to the pseudokinase domain of MLKL.[1] This binding prevents the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptotic cell death.[1]

-

Inhibition of VEGFR2 and Angiogenesis: this compound is a potent inhibitor of the tyrosine kinase activity of VEGFR2.[1] By blocking VEGFR2 autophosphorylation, it inhibits downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, the key processes in angiogenesis.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound.

| Target | Assay Type | Value | Reference |

| MLKL | Binding Affinity (Kd) | 9.3 µM | [1][10] |

| VEGFR2 | Enzymatic Inhibition (IC50) | 2 nM | [1] |

| Cell-based Assay | Cell Line | IC50 | Reference |

| Necroptosis Inhibition | Mouse Dermal Fibroblasts (MDFs) | < 50 nM | [1] |

| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | [1] |

Experimental Protocols

Necroptosis Induction and Inhibition Assay

This protocol is a generalized procedure based on common methods for studying necroptosis.

-

Cell Culture: Plate mouse dermal fibroblasts (MDFs) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Necroptosis Induction: Induce necroptosis by treating the cells with a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).

-

Incubation: Incubate the cells for 12-24 hours.

-

Viability Assessment: Determine cell viability using a standard method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

HUVEC Proliferation Assay

This protocol is a generalized procedure for assessing the anti-proliferative effects on endothelial cells.

-

Cell Culture: Seed HUVECs in a 96-well plate in complete endothelial growth medium and allow them to attach.

-

Starvation: After attachment, starve the cells in a basal medium with reduced serum for 4-6 hours.

-

Compound and Growth Factor Treatment: Treat the cells with varying concentrations of this compound in the presence of a stimulating concentration of VEGF (e.g., 20 ng/mL).

-

Incubation: Incubate the cells for 48-72 hours.

-

Proliferation Assessment: Measure cell proliferation using a suitable method such as direct cell counting, a DNA synthesis assay (e.g., BrdU incorporation), or a metabolic assay (e.g., AlamarBlue™).

-

Data Analysis: Calculate the IC50 value by plotting the proliferation rate against the logarithm of the inhibitor concentration.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.

Caption: Necroptosis signaling pathway and the point of inhibition by this compound.

Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for this compound across a broad panel of human kinases is not publicly available. Such a profile would be essential to fully characterize its specificity and potential for off-target effects. Given its potent nanomolar activity against VEGFR2, it is plausible that this compound may also inhibit other related tyrosine kinases. Further investigation is required to establish a complete selectivity profile.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the roles of necroptosis and angiogenesis in various disease models. Its dual activity presents both opportunities and challenges for its potential therapeutic development. Future work should focus on elucidating its full kinase selectivity profile to better understand its mechanism of action and potential side effects. Furthermore, the development and publication of a detailed and scalable synthetic route would be crucial for advancing its preclinical and potential clinical investigation. The unique pharmacological profile of this compound warrants further exploration for its therapeutic potential in diseases where both necroptosis and angiogenesis are pathogenic drivers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Binding Affinity of GW806742X to the MLKL Pseudokinase Domain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor GW806742X to the pseudokinase domain of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway. This document details the quantitative binding data, the experimental protocols used for its determination, and the broader signaling context.

Core Data Presentation: Quantitative Binding Affinity

The binding affinity of this compound for the MLKL pseudokinase domain has been quantitatively determined, providing a key parameter for its characterization as a potent inhibitor.

| Compound | Target Protein Domain | Binding Affinity (Kd) | Method | Reference |

| This compound | MLKL Pseudokinase Domain | 9.3 µM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[1][2][3][4] |

Signaling Pathway Context: The Role of MLKL in Necroptosis

This compound targets MLKL, the terminal effector protein in the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated in response to various stimuli, such as tumor necrosis factor (TNF), when apoptosis is inhibited. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), culminating in the phosphorylation and activation of MLKL.[5][6] Activated MLKL translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[1][7] this compound, by binding to the ATP-binding site of the MLKL pseudokinase domain, acts as an ATP mimetic and allosterically inhibits this process.[1]

Experimental Protocols: Determination of Binding Affinity

The binding affinity of this compound to the MLKL pseudokinase domain was determined using Isothermal Titration Calorimetry (ITC). The following protocol is based on the methodology described in the supplementary information of Hildebrand et al., PNAS, 2014.[1]

1. Protein Expression and Purification:

-

The mouse MLKL pseudokinase domain (residues 181-464) was expressed as a glutathione S-transferase (GST)-fusion protein in E. coli.

-

The fusion protein was purified from bacterial lysates using glutathione-Sepharose affinity chromatography.

-

The GST tag was cleaved by incubation with PreScission Protease.

-

A final size-exclusion chromatography step was performed to obtain the purified MLKL pseudokinase domain.

2. Isothermal Titration Calorimetry (ITC):

-

Instrumentation: A MicroCal iTC200 instrument was used for the measurements.

-

Sample Preparation:

-

The purified MLKL pseudokinase domain was dialyzed against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound was dissolved in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and compound solutions was matched to minimize heats of dilution.

-

-

Titration Parameters:

-

The sample cell was filled with the MLKL pseudokinase domain solution at a concentration of 20 µM.

-

The injection syringe was filled with this compound at a concentration of 200 µM.

-

The experiment consisted of a series of injections of the this compound solution into the sample cell containing the MLKL protein.

-

The titration was performed at 25 °C.

-

-

Data Analysis:

-

The heat changes upon each injection were measured.

-

The resulting data were fitted to a one-site binding model using the Origin software (MicroCal) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of this compound to the MLKL pseudokinase domain.

This guide provides a detailed technical overview of the binding characteristics of this compound with the MLKL pseudokinase domain, offering valuable information for researchers engaged in the study of necroptosis and the development of related therapeutic agents.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-Depth Technical Guide to the Mechanism of Action of GW806742X in Necroptosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Necroptosis is a regulated form of necrotic cell death that plays a significant role in various pathophysiological processes, including inflammation, neurodegeneration, and cancer.[1][2][3] This pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[3][4][5] GW806742X has been identified as a potent, ATP-mimetic small molecule inhibitor that targets the core machinery of necroptosis.[6][7] Its primary mechanism involves direct binding to the pseudokinase domain of MLKL, the final executioner protein in the necroptotic cascade.[6][8][9] By competitively binding to the nucleotide-binding site, this compound prevents the downstream conformational changes and membrane translocation of MLKL, thereby effectively halting cell lysis.[6] This guide provides a detailed examination of the molecular interactions, inhibitory profile, and experimental validation of this compound's action, establishing it as a critical tool for studying necroptosis and a potential scaffold for therapeutic development.

The Core Necroptosis Signaling Pathway

Necroptosis is a lytic, pro-inflammatory mode of cell death distinct from apoptosis.[2] It can be initiated by various stimuli, most canonically by the tumor necrosis factor (TNF) superfamily of receptors when apoptosis is inhibited.[3][10] The pathway is a tightly regulated cascade involving several key protein kinases.

Upon TNF-α binding to its receptor, TNFR1, a membrane-bound signaling complex (Complex I) is formed, which typically promotes cell survival via NF-κB activation.[3][11] However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is blocked, RIPK1 dissociates and forms a cytosolic death-inducing complex.[3][12]

If caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form a functional amyloid-like complex known as the necrosome.[1][13] Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[13] Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL.[4][6] This phosphorylation event is the critical trigger for the final execution phase. It induces a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane.[1][6] The MLKL oligomers disrupt membrane integrity, leading to cell swelling, rupture, and the release of damage-associated molecular patterns (DAMPs), which provokes an inflammatory response.[1][10]

Mechanism of Action of this compound

This compound functions as a potent necroptosis inhibitor by directly targeting the executioner protein MLKL.[9][14] As an ATP mimetic, it occupies the nucleotide-binding site within the pseudokinase domain of MLKL.[6][7]

The primary mechanism of inhibition is the prevention of MLKL activation and function:

-

Direct Binding: this compound binds to the MLKL pseudokinase domain, competing with endogenous ATP.[6]

-

Inhibition of Translocation: This binding event retards the RIPK3-dependent phosphorylation and subsequent conformational changes necessary for MLKL to oligomerize and translocate to the plasma membrane.[6][8][9]

-

Prevention of Lysis: By preventing MLKL from reaching and disrupting the cell membrane, this compound effectively blocks the final, lytic step of necroptosis.

While its primary and most well-characterized target is MLKL, some evidence suggests that the anti-necroptotic activity of this compound may be augmented by non-specific binding to other kinases in the pathway, such as RIPK1.[15] This potential for polypharmacology highlights the need for careful interpretation in experimental systems. The compound also exhibits potent inhibitory activity against VEGFR2, an unrelated receptor tyrosine kinase.[6][7][8]

Quantitative Data Summary

The efficacy and binding characteristics of this compound have been quantified across several studies. The data underscores its high potency against both its primary necroptosis target and the off-target VEGFR2.

| Parameter | Target/Assay | Value | Reference(s) |

| Binding Affinity (Kd) | MLKL Pseudokinase Domain | 9.3 µM | [6][7][8][9][14] |

| IC₅₀ (Necroptosis) | TSQ-induced necroptosis in MDFs | < 50 nM | [6] |

| EC₅₀ (Necroptosis) | TSQ-induced necroptosis in MDFs | 1.85 µM | [15] |

| IC₅₀ (Kinase Activity) | VEGFR2 | 2 nM | [6][7][8] |

| IC₅₀ (Cell Proliferation) | VEGF-induced HUVEC proliferation | 5 nM | [6][7] |

Note: The discrepancy in the potency for necroptosis inhibition (IC₅₀ vs. EC₅₀) may reflect different experimental conditions or analytical methods and warrants consideration during experimental design.[6][15]

Key Experimental Protocols

Verifying the mechanism of action of this compound involves inducing necroptosis in a controlled cellular environment and measuring the inhibitory effect of the compound on key biochemical and cell viability endpoints.

Protocol: In Vitro Necroptosis Inhibition and Viability Assay

This protocol details a standard method to induce necroptosis and quantify the protective effect of this compound.

-

Objective: To determine the IC₅₀ of this compound for the inhibition of TNF-induced necroptosis.

-

Cell Line: Mouse Dermal Fibroblasts (MDFs) or human HT-29 colorectal adenocarcinoma cells.

-

Materials:

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

TNF-α (Tumor Necrosis Factor-alpha).

-

Smac mimetic (e.g., Birinapant, Compound A).

-

This compound, dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

-

96-well cell culture plates.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.

-

Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. A common combination, known as TSQ, is TNF-α (e.g., 1 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor (e.g., 10-20 µM).[7] The caspase inhibitor is crucial to prevent apoptosis and channel the death signal through the necroptotic pathway.

-

Incubation: Incubate the plate for a predetermined time, typically 12-24 hours, which should be optimized for the specific cell line.

-

Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis: Normalize the viability data to the untreated control (100% viability) and the TSQ-only treated cells (0% viability). Plot the percentage of cell rescue against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.

References

- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocompare.com [biocompare.com]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. researchgate.net [researchgate.net]

- 16. Necroptosis Assay [bio-protocol.org]

- 17. bioradiations.com [bioradiations.com]

The Dual Inhibitory Role of GW806742X in the RIPK1/RIPK3/MLKL-Mediated Necroptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and host defense. The core signaling cascade involves Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and their substrate, the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). GW806742X has emerged as a chemical probe in the study of this pathway. Initially identified as a potent inhibitor of MLKL, subsequent research has revealed a more complex interaction, with evidence suggesting off-target effects on RIPK1. This technical guide provides an in-depth analysis of this compound's role in the RIPK1/RIPK3/MLKL pathway, consolidating quantitative data, detailing experimental protocols, and visualizing the associated molecular interactions and workflows.

Introduction to the RIPK1/RIPK3/MLKL Pathway

Necroptosis is a lytic, pro-inflammatory form of programmed cell death. The most well-characterized pathway is initiated by tumor necrosis factor (TNF) signaling. Upon TNF-α binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis. In the context of necroptosis, and when caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form a multi-protein complex called the necrosome. Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.

This compound: A Dual Inhibitor of MLKL and RIPK1

This compound was initially reported as a potent, ATP-mimetic inhibitor of MLKL. It was shown to bind to the pseudokinase domain of MLKL, thereby retarding its membrane translocation and inhibiting necroptosis.[1][2][3] However, further studies have indicated that this compound exhibits polypharmacology, with notable off-target effects on RIPK1.[4] Some research suggests that the anti-necroptotic activity of this compound may be, at least in part, attributable to its non-specific binding to and inhibition of RIPK1.[4][5] This dual inhibitory activity is a critical consideration for researchers using this compound as a chemical probe to dissect the necroptosis pathway.

Mechanism of Action

-

On MLKL: this compound is an ATP-competitive inhibitor that binds to the nucleotide-binding site within the pseudokinase domain of MLKL.[2] This binding is proposed to prevent the conformational changes required for MLKL oligomerization and subsequent translocation to the plasma membrane, which are essential steps for the execution of necroptosis.[2][3]

-

On RIPK1: Evidence suggests that this compound can also inhibit the kinase activity of RIPK1.[4][5] As RIPK1 kinase activity is crucial for the activation of RIPK3 and the formation of the functional necrosome, inhibition of RIPK1 by this compound would block necroptosis at an earlier stage in the pathway.

Quantitative Data for this compound

The following tables summarize the available quantitative data for the interaction of this compound with key components of the necroptosis pathway. It is important to note the variability in reported values across different studies, which may be due to different experimental conditions and assay formats.

| Target | Parameter | Value | Cell Line/System | Reference |

| MLKL | Kd | 9.3 µM | In vitro binding assay | [1][2][3] |

| RIPK1 | Kd | 370 nM | ATP-competitive probe displacement assay | [5] |

| MLKL | Kd | 116 nM | ATP-competitive probe displacement assay | [5] |

| VEGFR2 | IC50 | 2 nM | In vitro kinase assay | [1][2] |

| Assay | Parameter | Value | Cell Line/System | Stimulus | Reference |

| Necroptosis Inhibition | IC50 | < 50 nM | Wild-type Mouse Dermal Fibroblasts (MDFs) | 1 ng/mL TNF, 500 nM Smac mimetic, 10 µM Q-VD-OPh (TSQ) | [2] |

| Necroptosis Inhibition | EC50 | 1.85 µM | FADD-deficient Jurkat cells | TNF | [4] |

| VEGF-induced Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the RIPK1/RIPK3/MLKL pathway.

Necroptosis Induction and Inhibition Assay in Cell Culture

This protocol describes the induction of necroptosis in a cellular context and its inhibition by this compound.

Materials:

-

Cell line susceptible to necroptosis (e.g., mouse dermal fibroblasts (MDFs), HT-29, L929)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant, Compound A)

-

Pan-caspase inhibitor (e.g., Q-VD-OPh, z-VAD-fmk)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green, Propidium Iodide)

-

Plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response to treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Incubate for 1-2 hours.

-

Necroptosis Induction: Prepare a solution containing the necroptosis-inducing agents. A common combination is TNF-α (1-100 ng/mL), a Smac mimetic (100-500 nM), and a pan-caspase inhibitor (10-20 µM).

-

Treatment: Add the necroptosis-inducing cocktail to the wells containing the cells and this compound. Include appropriate controls (e.g., untreated cells, cells treated with necroptosis inducers only).

-

Incubation: Incubate the plate for a time course determined by the specific cell line and experimental goals (typically 6-24 hours).

-

Cell Viability Measurement:

-

Luminescence-based (e.g., CellTiter-Glo®): Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.

-

Fluorescence-based (e.g., Sytox Green, Propidium Iodide): Add the fluorescent dye to the wells and measure the fluorescence using a plate reader or flow cytometer. These dyes are membrane-impermeable and only enter cells with compromised membrane integrity, a hallmark of necroptosis.

-

-

Data Analysis: Normalize the viability data to the untreated control and plot the results as a dose-response curve to determine the IC50 or EC50 of this compound.

In Vitro Kinase Binding/Inhibition Assay (ATP-Competitive Format)

This protocol outlines a general method for assessing the direct binding and inhibition of this compound against purified RIPK1 or the MLKL pseudokinase domain in an ATP-competitive format.

Materials:

-

Purified recombinant RIPK1 kinase domain or MLKL pseudokinase domain

-

Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

-

ATP

-

This compound

-

A detection system to measure kinase activity or binding. This can be:

-

Radiolabeled ATP ([γ-33P]-ATP): For measuring substrate phosphorylation.

-

Fluorescence-based probe: An ATP-competitive fluorescent probe that is displaced by the inhibitor.

-

Antibody-based detection: An antibody that recognizes the phosphorylated substrate.

-

Procedure:

-

Reaction Setup: In a microplate, combine the purified kinase, kinase buffer, and serial dilutions of this compound.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (and substrate, if measuring phosphorylation). If using a competition binding assay with a fluorescent probe, the probe is added with the inhibitor before the kinase.

-

Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Radiolabel Assay: Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-33P]-ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Fluorescence Assay: Measure the change in fluorescence polarization or intensity using a plate reader.

-

Antibody-based Assay: Stop the reaction and use an ELISA-based format with a phospho-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 or Kd value.

MLKL Membrane Translocation Assay

This protocol describes a method to assess the effect of this compound on the translocation of MLKL from the cytosol to the membrane fraction upon necroptosis induction.

Materials:

-

Cell line (e.g., HT-29)

-

Necroptosis-inducing agents (as in 4.1)

-

This compound

-

Cell lysis buffer (hypotonic buffer)

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-MLKL, anti-phospho-MLKL, and antibodies for cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) markers.

Procedure:

-

Cell Treatment: Treat cells with necroptosis inducers in the presence or absence of this compound as described in the necroptosis assay protocol.

-

Cell Lysis: Harvest the cells and resuspend them in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

-

Fractionation:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

-

-

Sample Preparation: Carefully collect the supernatant (cytosolic fraction). Resuspend the pellet (membrane fraction) in a lysis buffer containing detergent.

-

Western Blotting:

-

Determine the protein concentration of both fractions.

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

-

Perform Western blotting using antibodies against MLKL and phospho-MLKL.

-

Probe the blots with antibodies for cytosolic and membrane markers to confirm the purity of the fractions.

-

-

Analysis: Analyze the Western blot results to determine the relative abundance of MLKL and phospho-MLKL in the cytosolic and membrane fractions under different treatment conditions. A decrease in MLKL in the membrane fraction in the presence of this compound indicates inhibition of translocation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. This protocol provides a general workflow for performing CETSA to assess the binding of this compound to RIPK1 and MLKL.

Materials:

-

Cell line expressing the target proteins (RIPK1 and MLKL)

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Protease and phosphatase inhibitor cocktails

-

Thermal cycler

-

Reagents for cell lysis (e.g., freeze-thaw cycles, sonication)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-RIPK1 and anti-MLKL

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specific duration (e.g., 1-2 hours).

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C.

-

Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or another appropriate method to release the soluble proteins.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Sample Preparation: Collect the supernatant, which contains the soluble proteins.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against RIPK1 and MLKL.

-

Data Analysis: Quantify the band intensities for RIPK1 and MLKL at each temperature for both vehicle- and this compound-treated samples. Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

RIPK1/RIPK3/MLKL Signaling Pathway and Inhibition by this compound

Caption: The RIPK1/RIPK3/MLKL necroptosis pathway and points of inhibition by this compound.

Experimental Workflow for Necroptosis Inhibition Assay

Caption: Workflow for assessing the inhibition of necroptosis by this compound.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for determining target engagement of this compound using CETSA.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

GW806742X: A Technical Guide to its Application as a Chemical Probe for Necroptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of GW806742X, a potent small molecule inhibitor used to investigate the cellular process of necroptosis. We will cover its mechanism of action, key quantitative data, detailed experimental protocols for its use and validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Necroptosis and the Role of Chemical Probes

Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration[1][2][3]. Unlike apoptosis, necroptosis is a caspase-independent pathway. It is primarily mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL)[2][4][5][6]. Upon activation, typically triggered by stimuli like Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome[4][7]. This leads to the phosphorylation and activation of MLKL[6][8]. Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis[6][8].

Chemical probes are essential tools for dissecting such complex biological pathways. A well-validated chemical probe allows for the acute, reversible inhibition of a specific protein target, enabling researchers to study its function in cellular and in vivo models[9][10][11]. This compound has emerged as a valuable probe for studying the terminal stages of necroptosis by targeting its executioner protein, MLKL.

This compound: Mechanism of Action

This compound is a potent, ATP-mimetic small molecule that functions as an inhibitor of MLKL[8][12][13]. Its primary mechanism of action involves binding to the nucleotide-binding site within the pseudokinase domain of MLKL[8][12]. This interaction prevents the conformational changes required for MLKL to execute its function. Specifically, this compound retards the membrane translocation of MLKL, which is the final, critical step for inducing necroptotic cell death[12][13][14][15].

It is important to note that while this compound is a potent inhibitor of MLKL-mediated necroptosis, it also exhibits significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase involved in angiogenesis[12][15][16]. This off-target activity must be considered when designing experiments and interpreting results.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound based on published literature.

| Parameter | Target | Value | Cell/Assay System | Notes | Source |

| Binding Affinity (Kd) | MLKL (pseudokinase domain) | 9.3 µM | Thermal Shift Assay | Binds in an ATP/ADP dependent manner. | [12][13][15][16][17] |

| IC50 | Necroptosis Inhibition | < 50 nM | Mouse Dermal Fibroblasts (MDFs) | Stimulated with TNF (1 ng/mL), Smac mimetic, and Q-VD-OPh (TSQ). | [8] |

| IC50 | VEGFR2 Inhibition | 2 nM | Kinase Assay | Potent off-target activity. | [8][12][15][16] |

| IC50 | VEGF-induced Proliferation | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Demonstrates cellular activity against its off-target. | [8][12][15] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of a chemical probe. Below are protocols for key experiments involving this compound.

This assay is used to determine the potency of this compound in preventing necroptosis in a cellular context.

-

Cell Lines: Mouse Dermal Fibroblasts (MDFs), human colon adenocarcinoma HT-29, or murine microglia BV2 cells are commonly used models.

-

Reagents:

-

Cell culture medium (e.g., DMEM or RPMI) with 10% FBS.

-

Smac mimetic (e.g., Compound A, BV6 at 250-500 nM).[12][15][18]

-

Pan-caspase inhibitor (e.g., Q-VD-OPh or z-VAD-FMK at 10-20 µM).[12][15][18]

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo®, LDH Cytotoxicity Assay Kit, or Propidium Iodide).

-

-

Procedure:

-

Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the desired concentrations of this compound for 30-60 minutes.

-

Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as "TSQ" or "TSZ").

-

Incubate the plates for a predetermined time (e.g., 8-24 hours), which should be optimized for the specific cell line.

-

Measure cell viability using a chosen method. For example, with a luminescent ATP assay (CellTiter-Glo), add the reagent and measure luminescence on a plate reader. Alternatively, measure lactate dehydrogenase (LDH) release into the supernatant.[18]

-

Normalize the data to untreated controls (100% viability) and fully necroptotic controls (0% viability). Plot the results as a dose-response curve to calculate the IC50 value.

-

This assay helps determine if this compound acts downstream of MLKL phosphorylation, a key activation step.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MLKL (Ser358 for human, Ser345 for mouse), anti-total-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Plate and treat cells with necroptotic stimuli and this compound as described in the viability assay (Section 4.1).

-

After an appropriate incubation time (e.g., 2-6 hours), wash the cells with ice-cold PBS and lyse them.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

-

Strip the membrane and re-probe for total MLKL and the loading control to ensure equal protein loading. A lack of change in p-MLKL levels in the presence of this compound would support its mechanism as an inhibitor of a downstream event.

-

This biochemical assay can be used to confirm that this compound does not directly inhibit RIPK1, helping to validate its selectivity for the MLKL step of the pathway.

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing RIPK1 enzyme, kinase buffer, and the MBP substrate in a microfuge tube or 96-well plate.

-

Add this compound or a known RIPK1 inhibitor (like Necrostatin-1) as a control at various concentrations.

-

Initiate the kinase reaction by adding the [γ-³³P]-ATP/Mg²⁺ mix.

-

Incubate the reaction at room temperature or 30°C for a defined period (e.g., 60-120 minutes).[20]

-

Stop the reaction by adding phosphoric acid.[20]

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.

-

Alternative (Non-Radioactive) Method: Use a commercial kit like the Transcreener® ADP² Assay, which measures the production of ADP, the byproduct of the kinase reaction, using a fluorescence-based readout.[21]

-

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: The necroptosis signaling pathway initiated by TNFα binding to TNFR1. This compound inhibits the final execution step by preventing the membrane translocation of phosphorylated MLKL.

Caption: A logical workflow for the identification and validation of this compound as a chemical probe for necroptosis, from initial screening to selectivity profiling.

Conclusion and Best Practices

This compound is a potent and valuable chemical probe for interrogating the role of MLKL in necroptosis. Its ability to block the terminal step of the pathway makes it particularly useful for studying the events downstream of necrosome formation.

-

Use the lowest effective concentration of this compound.

-

Employ multiple, mechanistically distinct inhibitors (e.g., Necrostatin-1 for RIPK1) to confirm that the observed phenotype is specific to necroptosis inhibition.

-

Validate findings using genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of MLKL, where feasible[17].

-

Include appropriate controls to account for potential off-target effects, especially in studies related to angiogenesis or vascular biology.

By following these best practices, this compound can be a powerful tool in the arsenal of researchers dedicated to unraveling the complexities of necroptotic cell death.

References

- 1. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Item - Validation and invalidation of chemical probes for the human N-myristoyltransferases. - The Francis Crick Institute - Figshare [crick.figshare.com]

- 10. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. apexbt.com [apexbt.com]

- 15. glpbio.com [glpbio.com]

- 16. biocompare.com [biocompare.com]

- 17. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 21. bellbrooklabs.com [bellbrooklabs.com]

In-depth Technical Guide: Initial Characterization of GW806742X in Cell-Free Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cell-free characterization of GW806742X, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data and protocols summarized herein are compiled from foundational studies that first elucidated the biochemical activity of this compound.

Executive Summary

This compound is an ATP-mimetic small molecule that has demonstrated significant inhibitory activity against both the pseudokinase MLKL, a key effector in the necroptosis pathway, and the tyrosine kinase VEGFR2, a critical mediator of angiogenesis. In cell-free assays, this compound binds to the nucleotide-binding site of the MLKL pseudokinase domain and potently inhibits VEGFR2 kinase activity. This dual activity suggests its potential as a pharmacological tool to investigate the roles of necroptosis and angiogenesis in various pathological conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial cell-free characterization of this compound.

Table 1: Binding Affinity of this compound for MLKL

| Target | Assay Type | Parameter | Value | Reference |

| MLKL (pseudokinase domain) | Thermal Shift Assay | Kd | 9.3 µM | [1][2] |

Table 2: Inhibitory Activity of this compound against VEGFR2

| Target | Assay Type | Parameter | Value | Reference |

| VEGFR2 | Kinase Activity Assay | IC50 | 2 nM | [1] |

Experimental Protocols

Detailed methodologies for the key cell-free experiments are provided below. These protocols are based on the original research characterizing this compound.

MLKL Binding Assay: Thermal Shift Assay

Principle:

A thermal shift assay, also known as differential scanning fluorimetry (DSF), is used to determine the binding affinity of a ligand to a protein. The assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its Tm. The magnitude of this shift can be used to calculate the dissociation constant (Kd).

Experimental Workflow:

Caption: Workflow for the MLKL Thermal Shift Assay.

Materials:

-

Purified recombinant MLKL pseudokinase domain

-

This compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl

-

96-well PCR plates

-

Real-time PCR instrument with a thermal melting curve program

Procedure:

-

Prepare Reagents:

-

Dilute the purified MLKL pseudokinase domain to a final concentration of 2 µM in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Dilute the SYPRO Orange dye stock to a 5x working concentration in the assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well PCR plate, add 10 µL of the 2 µM MLKL protein solution to each well.

-

Add 10 µL of the different concentrations of this compound solution to the respective wells. For the no-ligand control, add 10 µL of assay buffer with the same final DMSO concentration.

-

Add 5 µL of the 5x SYPRO Orange dye solution to each well.

-

The final volume in each well should be 25 µL.

-

-

Thermal Denaturation and Data Collection:

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation, representing the midpoint of the protein unfolding transition.

-

The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the ligand concentration to the following equation:

ΔTm = (ΔTm,max * [L]) / (Kd + [L])

where ΔTm is the change in melting temperature, ΔTm,max is the maximum change in melting temperature at saturating ligand concentration, and [L] is the ligand concentration.

-

VEGFR2 Kinase Activity Assay

Principle:

The kinase activity of VEGFR2 is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common method used for this purpose. It is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Experimental Workflow:

Caption: Workflow for the VEGFR2 Kinase Activity Assay.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

This compound

-

Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dilute the VEGFR2 kinase to the desired concentration in Kinase Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute into Kinase Buffer. The final DMSO concentration should be consistent across all wells.

-

Prepare a solution of the substrate and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Km for VEGFR2.

-

-

Kinase Reaction:

-

In a white, opaque 96-well plate, add 5 µL of the diluted VEGFR2 kinase solution to each well.

-

Add 2.5 µL of the different concentrations of this compound solution to the respective wells. For the no-inhibitor control, add 2.5 µL of Kinase Buffer with the same final DMSO concentration.

-

Initiate the kinase reaction by adding 2.5 µL of the substrate and ATP solution to each well.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

ADP Detection:

-

After the incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Measurement and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

The inhibitory activity of this compound is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.

-

The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.

-

Signaling Pathway Diagrams

Necroptosis Signaling Pathway and Inhibition by this compound

Caption: Inhibition of MLKL by this compound in the necroptosis pathway.

VEGFR2 Signaling Pathway and Inhibition by this compound

Caption: Inhibition of VEGFR2 kinase activity by this compound.

Conclusion

The initial cell-free characterization of this compound has established it as a dual inhibitor of MLKL and VEGFR2. The provided data and protocols offer a foundational understanding of its biochemical properties and serve as a basis for further investigation into its cellular and in vivo effects. The unique dual-targeting nature of this compound makes it a valuable tool for dissecting the intricate roles of necroptosis and angiogenesis in health and disease.

References

Methodological & Application

Application Notes and Protocols for In Vitro Necroptosis Inhibition by GW806742X

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of research, especially in the context of apoptosis-resistant cancers. The core signaling pathway involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Activated MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death.

GW806742X is a potent and specific small molecule inhibitor of MLKL.[2][3] It functions as an ATP mimetic, binding to the pseudokinase domain of MLKL.[2] This binding event interferes with the conformational changes required for MLKL activation and subsequent membrane translocation, thereby inhibiting the execution of necroptosis.[2][3] It is crucial to note that this compound is an inhibitor of necroptosis, not an inducer. These application notes provide protocols for inducing necroptosis in vitro and utilizing this compound to study its inhibitory effects.

Data Presentation

Quantitative Data for this compound and Necroptosis Induction Reagents

The following tables summarize key quantitative data for this compound and the reagents commonly used to induce necroptosis.

| Compound | Target | Binding Affinity (Kd) | IC50 | Cell Line | Notes |

| This compound | MLKL | 9.3 µM[3][4] | < 50 nM | Murine Dermal Fibroblasts (MDFs) | Rescues 50% of wild-type MDFs from TSQ-induced necroptosis.[4] |

| This compound | VEGFR2 | Not Applicable | 2 nM[4] | Not Applicable | Off-target activity. |

| Necroptosis Inducer | Typical Concentration Range | Cell Line Examples |

| TNF-α (human) | 10 - 100 ng/mL[2][5] | HT-29, U937, L929, THP-1 |

| Smac Mimetic (e.g., Birinapant, SM-164) | 10 nM - 1 µM[5] | HT-29, U937, L929, THP-1 |

| Pan-caspase inhibitor (e.g., z-VAD-FMK) | 20 - 100 µM[6] | HT-29, U937, L929, THP-1 |

Mandatory Visualizations

Necroptosis Signaling Pathway and Inhibition by this compound

Caption: Necroptosis pathway showing MLKL inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for testing this compound's necroptosis inhibition.

Experimental Protocols

Protocol 1: In Vitro Necroptosis Induction and Inhibition by this compound

This protocol describes the induction of necroptosis in a cell line susceptible to this form of cell death (e.g., HT-29, L929, U937, THP-1) and the use of this compound to inhibit this process.

Materials:

-

Cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

96-well and 6-well tissue culture plates

-

Recombinant human TNF-α

-

Smac mimetic (e.g., Birinapant or SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

For cell viability assays, seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.[7]

-

For western blot analysis, seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.

-

Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Inhibitor Pre-treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test for IC50 determination is 0.1 nM to 10 µM.

-

Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

-

-

Necroptosis Induction:

-

Prepare a stock solution of the necroptosis-inducing cocktail. For HT-29 cells, a common combination is 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM z-VAD-FMK.[7] For other cell lines, these concentrations may need to be optimized.

-

Add the necroptosis-inducing cocktail to the wells already containing the inhibitor or vehicle.

-

Include control wells with:

-

Untreated cells (medium only)

-

Cells with vehicle and necroptosis inducers

-

Cells with the highest concentration of this compound alone (to check for toxicity of the inhibitor)

-

-

-

Incubation:

-

Incubate the plates for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO2. The optimal incubation time will vary depending on the cell line and should be determined empirically.

-

-

Endpoint Analysis:

-

Proceed to endpoint analysis using one or more of the protocols described below (Protocol 2 for Cell Viability, Protocol 3 for Western Blot).

-

Protocol 2: Assessment of Cell Viability by Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.[7][8][9]

Materials:

-

Treated cell culture plates (from Protocol 1)

-

Commercially available LDH cytotoxicity assay kit

-

96-well assay plate

-

Microplate reader

Procedure:

-

Prepare Controls:

-

Maximum LDH Release Control: In separate wells of the cell culture plate, add the lysis solution provided in the LDH assay kit to untreated cells 45 minutes before the end of the incubation period.[10]

-

Spontaneous LDH Release Control: Use untreated cells.

-

Background Control: Use cell-free culture medium.

-

-

Sample Collection:

-

Centrifuge the 96-well cell culture plate at 600 x g for 10 minutes.[10]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.

-

-

LDH Reaction:

-

Measurement:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

-

Protocol 3: Western Blot Analysis of Phosphorylated MLKL (p-MLKL)

This protocol is used to detect the phosphorylation of MLKL, a key biochemical marker of necroptosis activation.

Materials:

-

Treated cell culture plates (from Protocol 1)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (e.g., anti-p-MLKL Ser358) and anti-total-MLKL

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add 2x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[11]

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel according to standard procedures.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary anti-p-MLKL antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

The membrane can be stripped and reprobed with antibodies against total MLKL and a loading control to ensure equal protein loading.

-

References

- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity/necrosis (LDH) assessment [bio-protocol.org]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. tiarisbiosciences.com [tiarisbiosciences.com]

- 11. Cytotoxicity Based Lactate Dehydrogenase Assay [bio-protocol.org]

Application Notes and Protocols: Western Blot Analysis of Phosphorylated MLKL (pMLKL) Following GW806742X Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases, which is implicated in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] The execution of necroptosis is mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[1][3] Upon activation of the necroptotic pathway, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[1][4][5]

The phosphorylated form of MLKL (pMLKL) is a key biomarker for necroptosis.[6][7] GW806742X is a potent and selective small molecule inhibitor of MLKL.[8][9][10] It acts as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL, thereby preventing its activation and subsequent necroptotic cell death.[8][11] This document provides detailed protocols for treating cells with this compound and performing Western blot analysis to detect changes in pMLKL levels, a crucial experiment for studying necroptosis and the efficacy of its inhibitors.

Signaling Pathway of Necroptosis and Inhibition by this compound

The diagram below illustrates the core necroptosis signaling pathway and the mechanism of action for the MLKL inhibitor, this compound.

Caption: Necroptosis signaling pathway and this compound inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on available literature.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (Necroptosis) | < 50 nM | Wild-type mouse dermal fibroblasts (MDFs) | [8] |

| IC₅₀ (VEGF-induced proliferation) | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |

| Binding Affinity (Kd) | 9.3 µM | MLKL pseudokinase domain | [8][9] |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cells with a necroptosis-inducing stimulus in the presence or absence of this compound.

Materials:

-

Cell line susceptible to necroptosis (e.g., HT-29, L929, U937)

-

Complete cell culture medium

-

Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk)

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well cell culture plates

-

Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., a dose-response range from 10 nM to 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for 1-2 hours to allow for inhibitor uptake.

-

Necroptosis Induction: Prepare a stock solution of the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, z-VAD-fmk) in complete culture medium.

-

Add the necroptosis-inducing cocktail to the wells already containing this compound or vehicle control.

-

Incubation: Incubate the cells for the desired time period to allow for the induction of necroptosis (typically 2-6 hours, but this may need to be optimized for your specific cell line and stimulus).

-

Cell Lysis: After the incubation period, proceed immediately to cell lysis for Western blot analysis.

Western Blot Analysis of pMLKL

This protocol outlines the steps for detecting pMLKL by Western blotting.

Materials:

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-MLKL (e.g., targeting Ser358 for human or Ser345 for mouse)

-

Rabbit or mouse anti-total MLKL

-

Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-vinculin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMLKL (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control to ensure equal protein loading.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on pMLKL levels.

Caption: Experimental workflow for pMLKL Western blot analysis.

Interpretation of Results